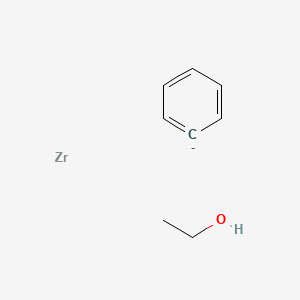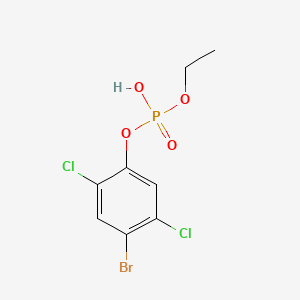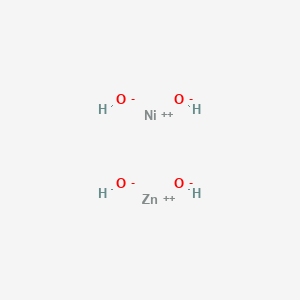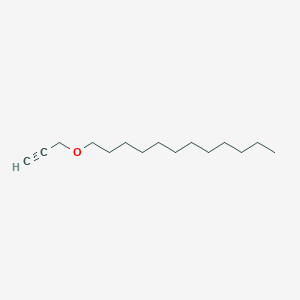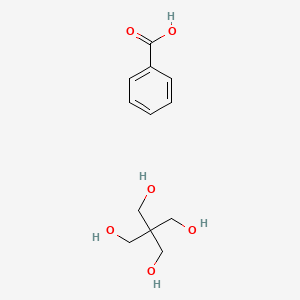
1,3-Dicyclohexylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dicyclohexylbutane is an organic compound with the molecular formula C16H30. It is characterized by two cyclohexyl groups attached to a butane backbone. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Méthodes De Préparation
1,3-Dicyclohexylbutane can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylmagnesium bromide with 1,3-dibromobutane. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as diethyl ether. The reaction proceeds via a Grignard reaction mechanism, resulting in the formation of this compound.
Industrial production methods may involve the catalytic hydrogenation of 1,3-dicyclohexyl-2-butene. This process requires a hydrogenation catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to achieve the desired product.
Analyse Des Réactions Chimiques
1,3-Dicyclohexylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum. This process can lead to the formation of cyclohexane derivatives.
Substitution: Halogenation reactions can occur when this compound is treated with halogens like chlorine or bromine. The reaction conditions often involve the use of a solvent like carbon tetrachloride and may require UV light to initiate the reaction.
Applications De Recherche Scientifique
1,3-Dicyclohexylbutane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of conformational analysis and steric effects due to its bulky cyclohexyl groups.
Biology: Research involving lipid membranes and hydrophobic interactions often utilizes this compound to understand the behavior of similar hydrophobic molecules.
Medicine: While not directly used as a drug, it serves as a reference compound in the development of pharmaceuticals that require hydrophobic interactions.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,3-Dicyclohexylbutane is primarily related to its hydrophobic nature and steric bulk. In chemical reactions, the cyclohexyl groups can create significant steric hindrance, affecting the reactivity and selectivity of the compound. This steric effect is often exploited in synthetic chemistry to control reaction pathways and product distributions.
Comparaison Avec Des Composés Similaires
1,3-Dicyclohexylbutane can be compared with other similar compounds, such as:
1,1-Dicyclohexylbutane: This compound has a similar structure but differs in the position of the cyclohexyl groups. It exhibits different chemical reactivity and physical properties.
1,3-Dicyclohexylpropane: With one less carbon in the backbone, this compound shows variations in its conformational flexibility and steric effects.
1,3-Dicyclohexylpentane: This compound has an additional carbon in the backbone, leading to differences in its chemical behavior and applications.
The uniqueness of this compound lies in its specific structural arrangement, which provides distinct steric and hydrophobic properties that are valuable in various scientific and industrial contexts.
Propriétés
Numéro CAS |
41851-35-8 |
|---|---|
Formule moléculaire |
C16H30 |
Poids moléculaire |
222.41 g/mol |
Nom IUPAC |
4-cyclohexylbutan-2-ylcyclohexane |
InChI |
InChI=1S/C16H30/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h14-16H,2-13H2,1H3 |
Clé InChI |
QYUDFQUDLLTCAA-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1CCCCC1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


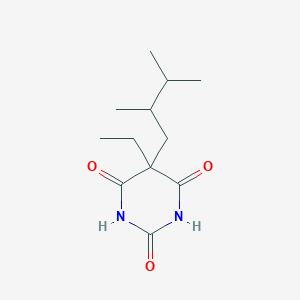
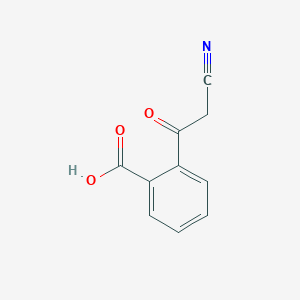
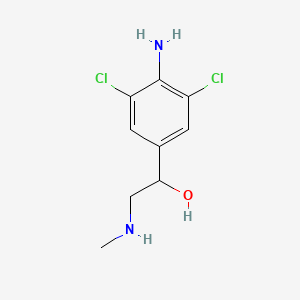
![1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14671074.png)
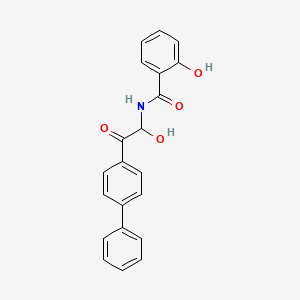

![Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]-](/img/structure/B14671093.png)

